3-Acetamidononanoic acid

Description

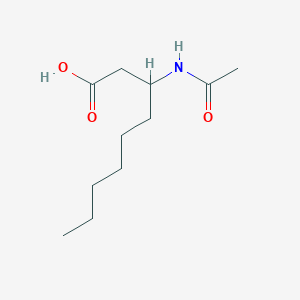

3-Acetamidononanoic acid (hypothetical IUPAC name: 3-acetamido-nonanoic acid) is a substituted nonanoic acid featuring an acetamido group (-NH-CO-CH₃) at the third carbon of a nine-carbon chain terminating in a carboxylic acid group (-COOH).

Key structural attributes:

- Molecular formula: C₁₁H₂₁NO₃ (calculated based on homologous compounds).

- Functional groups: Acetamido (amide) and carboxylic acid.

- Potential applications: Likely shares properties with acetamide derivatives (solubility in polar solvents) and long-chain carboxylic acids (surface-active behavior) .

Properties

IUPAC Name |

3-acetamidononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-4-5-6-7-10(8-11(14)15)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIOCPMZZAXBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidononanoic acid typically involves the acylation of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the ozonolysis of oleic acid, followed by the acylation of the resulting nonanoic acid. This method is efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamido group (-NHCOCH3) in 3-Acetamidononanoic acid undergoes hydrolysis under acidic or basic conditions, breaking the amide bond. This reaction releases acetic acid and converts the acetamido group into a primary amine (-NH2). The carboxylic acid group (-COOH) remains intact.

Mechanism :

-

Acidic Conditions : Protonation of the amide nitrogen increases electrophilicity, facilitating nucleophilic attack by water. A tetrahedral intermediate forms, followed by elimination of acetic acid and formation of a protonated amine. Deprotonation yields the amine product .

-

Basic Conditions : The amide nitrogen acts as a nucleophile, attacking water in the presence of a base, leading to analogous cleavage of the amide bond.

Product : 3-Aminononanoic acid and acetic acid.

Esterification of the Carboxylic Acid

The terminal carboxylic acid group (-COOH) can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of a dehydrating agent (e.g., H2SO4).

Reaction :

Key Features :

-

Reagents : Alcohol, acid catalyst.

-

Conditions : Heating under reflux.

-

Product : Corresponding ester (e.g., methyl 3-acetamidononanoate).

This reaction is analogous to general carboxylic acid esterification pathways .

Conversion to Acid Chloride

The carboxylic acid group can react with thionyl chloride (SOCl2) to form the corresponding acid chloride, enhancing reactivity for subsequent nucleophilic acyl substitutions.

Reaction :

Mechanism :

-

SOCl2 reacts with the carboxylic acid to form a mixed anhydride intermediate.

-

Pyridine assists in chloride elimination, producing the acid chloride and byproducts .

Nucleophilic Acyl Substitution

The acid chloride derivative (3-Acetamidononanoyl chloride) undergoes nucleophilic acyl substitution with nucleophiles like amines, alcohols, or Grignard reagents.

Examples :

-

Amine Reaction :

-

Alcohol Reaction :

These reactions follow established mechanisms for acid chloride substitutions .

Reduction of the Amide Group

The acetamido group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reaction :

Mechanism :

Enzymatic Hydrolysis

In biological systems, amidases can catalyze the hydrolysis of the acetamido group, converting it to a primary amine. This reaction is pH-dependent and may involve metalloenzymes for catalysis.

Data Table: Key Reactions of this compound

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amide Hydrolysis | H+/H2O or OH-/H2O | Acidic/Basic conditions | 3-Aminononanoic acid + acetic acid |

| Esterification | ROH, H2SO4 | Reflux, heat | 3-Acetamidononanoate ester |

| Acid Chloride Formation | SOCl2, pyridine | Anhydrous conditions | 3-Acetamidononanoyl chloride |

| Nucleophilic Acyl Substitution | Amine/Alcohol, base | Mild conditions | Amide/Ester derivatives |

| Amide Reduction | LiAlH4, THF | Anhydrous conditions | 3-Aminononanoic acid |

Research Findings and Mechanistic Insights

-

Hydrolysis Pathway : The amide hydrolysis mechanism involves protonation of the amide nitrogen, nucleophilic attack by water, and elimination of acetic acid . This aligns with general amide reactivity under acidic conditions.

-

Esterification Efficiency : Esterification rates depend on the alcohol’s nucleophilicity and catalyst strength. For example, methanol reacts faster than ethanol due to smaller size and higher nucleophilicity .

-

Acid Chloride Reactivity : The acid chloride intermediate is highly reactive, enabling rapid substitution with nucleophiles. This reactivity is exploited in medicinal chemistry for synthesizing bioactive derivatives .

-

Reduction Selectivity : LiAlH4 selectively reduces the amide to an amine without affecting the carboxylic acid group, demonstrating the utility of this reagent in targeted reductions .

Scientific Research Applications

3-Acetamidononanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamidononanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Acetamidononanoic acid with structurally related compounds, emphasizing functional groups, molecular properties, and applications:

Key Comparative Insights

Functional Group Influence: Acetamide derivatives (e.g., acetamide) exhibit high polarity and solubility in water, whereas long-chain carboxylic acids (e.g., isononanoic acid) are hydrophobic . This compound likely balances these traits, with moderate solubility in polar solvents.

Synthetic Utility: 3-(2-Thienyl)propanoic acid is used in conductive polymers due to its thienyl group . By contrast, this compound’s acetamido group may stabilize hydrogen bonding in supramolecular assemblies.

Safety and Handling: Substituted carboxylic acids (e.g., acetoacetic acid) require precautions against inhalation and skin contact . This compound, with its amide group, may pose lower volatility but similar irritancy risks.

Research Findings and Data Gaps

- Physicochemical Data : Experimental parameters (e.g., pKa, logP) are unavailable, necessitating further studies adhering to ACS data standards .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 3-Acetamidononanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between nonanoic acid derivatives and acetamide precursors under controlled conditions (e.g., using carbodiimide coupling agents). Characterization requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity by analyzing proton/carbon environments .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.

Q. How can researchers validate the purity of this compound for in vitro studies?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Considerations |

|---|---|---|

| Melting Point Analysis | Purity assessment | Compare with literature values; deviations indicate impurities. |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress | Use multiple solvent systems for robust validation. |

| Elemental Analysis | Confirm empirical formula | Requires high-precision instrumentation . |

- Data Cross-Verification : Correlate results across multiple techniques to minimize analytical bias .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare protocols (e.g., cell lines, dosage, exposure time) to identify variables influencing outcomes .

- Dose-Response Curves : Establish standardized assays (e.g., enzyme inhibition kinetics) to isolate confounding factors .

- Reproducibility Checks : Replicate studies under identical conditions, documenting instrumentation calibration and reagent sources .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- pH Stability Profiling : Conduct accelerated degradation studies at varying pH levels (2–10) using HPLC to quantify decomposition products .

- Temperature Control : Use Arrhenius plots to predict shelf-life under storage conditions .

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance solubility and reduce hydrolysis .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : For definitive stereochemical assignment; requires high-quality single crystals .

- 2D NMR (COSY, HSQC) : Elucidate complex spin systems and confirm regiochemistry .

- Computational Modeling : Pair with Density Functional Theory (DFT) to predict spectroscopic signatures and validate experimental data .

Methodological Challenges and Solutions

Q. How should researchers design experiments to study the metabolic pathways of this compound in model organisms?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled analogs to trace metabolic fate via LC-MS/MS .

- Knockdown Models : Employ CRISPR/Cas9 or siRNA to silence candidate enzymes and observe pathway disruptions (refer to Table 1 in for analogous fatty acid studies) .

- Data Integration : Combine metabolomics datasets with transcriptomic profiling to map enzyme-substrate interactions .

Q. What statistical approaches mitigate clustered data biases in longitudinal studies involving this compound?

- Methodological Answer :

- Mixed-Effects Models : Account for repeated measurements within subjects to avoid inflated Type I errors .

- Sensitivity Analysis : Test robustness of conclusions by varying covariance structures (e.g., autoregressive vs. unstructured) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure data integrity when publishing findings on this compound?

- Methodological Answer :

- Open Data Practices : Share raw spectra, chromatograms, and code via repositories like Zenodo or Figshare .

- Detailed Methods Section : Specify instrument models, software versions, and calibration protocols to enable replication .

- Peer Review Collaboration : Engage domain experts pre-submission to identify methodological gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.